7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

Catalog No.
S15385065
CAS No.
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1...

Product Name

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

IUPAC Name

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23)

InChI Key

FHUWPUGXGAFAIA-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione is a complex organic compound belonging to the isoindole family. Its molecular formula is C17H22N2O4C_{17}H_{22}N_2O_4, and it has a molecular weight of approximately 318.37 g/mol. The structure consists of an isoindole core with various substituents, including a methoxybutyl group and a phenyl group, which contribute to its unique chemical properties and potential biological activities. The IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups.

May include:

  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under suitable conditions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, which can modify its substituents or introduce new ones.
  • Reduction Reactions: The carbonyl groups present in the structure can be reduced to alcohols or other functional groups, altering the compound's properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione suggests potential therapeutic applications. Preliminary studies indicate:

  • Anticancer Properties: Some isoindole derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may have similar effects.
  • Anti-inflammatory Effects: Compounds with similar structures often exhibit anti-inflammatory properties, which could be explored further for therapeutic use in inflammatory diseases.
  • Neuroprotective Activity: Isoindoles have been investigated for their neuroprotective effects, potentially offering benefits in neurodegenerative conditions.

Further research is required to fully elucidate these biological activities and their mechanisms.

The synthesis of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione typically involves multi-step organic synthesis techniques. Key synthetic routes may include:

  • Formation of Isoindole Core: Starting from appropriate precursors, the isoindole framework is constructed through cyclization reactions.
  • Substitution Reactions: Introduction of the methoxybutyl and phenyl groups via nucleophilic substitution or electrophilic addition.
  • Functional Group Modifications: Final steps may involve protecting or deprotecting functional groups and optimizing yields through purification techniques such as chromatography.

These methods emphasize the complexity and precision required in synthesizing this compound.

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Research: As a versatile building block in organic synthesis, it may be used to create other complex molecules.
  • Material Science: Its unique structural properties could be explored in developing novel materials with specific electronic or optical properties.

Interaction studies involving 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione focus on its binding affinities and interactions with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Understanding its interaction with specific receptors may reveal its potential therapeutic targets.

These studies are crucial for assessing the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
5-MethoxyisoindoleC10H11NO2C_{10}H_{11}NO_2Simpler structure; studied for neuroprotective effects
Isoindole Derivative AC15H16N2O3C_{15}H_{16}N_2O_3Exhibits significant anticancer activity
N-MethylisoindoleC10H9NC_{10}H_{9}NLess complex; used as a model compound in synthetic studies

The uniqueness of 7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione lies in its specific substituents and resulting biological activities that may differ significantly from these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.16779360 g/mol

Monoisotopic Mass

325.16779360 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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